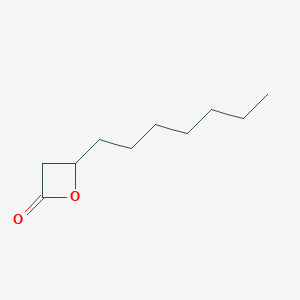

4-Heptyloxetan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gamma-Decanolactone, also known as 5-Hexyloxolan-2-one, is a lactone and aroma compound with the chemical formula C10H18O2. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Méthodes De Préparation

Gamma-Decanolactone can be synthesized through various methods. One common method involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides, using the yeast Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. This method can yield about 2.93 ± 0.33 g/L of gamma-Decanolactone . Another method involves the separation of gamma-Decanolactone from the biotransformation medium using liquid–liquid extraction, hydrodistillation, and adsorption on porous materials such as zeolite, vermiculite, and resin Amberlite XAD-4 .

Analyse Des Réactions Chimiques

Gamma-Decanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactone, which means it can participate in ring-opening reactions under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, gamma-Decanolactone can be hydrolyzed to form the corresponding hydroxy acid .

Applications De Recherche Scientifique

Gamma-Decanolactone has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent in the food and beverage industry due to its peach-like aroma. In biology and medicine, gamma-Decanolactone has been shown to reduce epileptic behavior in different models, decrease inflammation, oxidative stress, and genotoxic parameters . It is also used in the development of microencapsulation methods to protect aromas against degradation during storage and processing .

Mécanisme D'action

The mechanism of action of gamma-Decanolactone involves its interaction with various molecular targets and pathways. It has been shown to alter the expression of the GluN2B subunit of the NMDA glutamate receptor, adenosine A1 receptor, and cyclooxygenase-2 (COX-2). These interactions contribute to its effects on reducing epileptic behavior, inflammation, and oxidative stress . Additionally, gamma-Decanolactone has been evaluated for its potential as an antiparkinsonian drug, where it inhibits the monoamine oxidase-B (MAO-B) enzyme and shows good bioavailability and access to the central nervous system .

Comparaison Avec Des Composés Similaires

Gamma-Decanolactone is similar to other lactones such as delta-Decanolactone and gamma-Nonalactone. These compounds also have peach-like aromas and are used in the flavor and fragrance industry. gamma-Decanolactone is unique due to its specific molecular structure and the intensity of its peach flavor. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 5-Hexyldihydro-2(3H)-furanone .

Propriétés

Formule moléculaire |

C10H18O2 |

|---|---|

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

4-heptyloxetan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3 |

Clé InChI |

DCRWHTXIWYNJKU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC1CC(=O)O1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.